molecular formula C34H67O10P B1243262 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

Cat. No. B1243262
M. Wt: 666.9 g/mol
InChI Key: JEFIPDXUAUIVAD-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-lauroyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which the phosphatidyl acyl groups at positions 1 and 2 are specified as palmitoyl and lauroyl respectively. It is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) and a dodecanoate ester. It derives from an octadecanoic acid. It is a conjugate acid of a 1-palmitoyl-2-lauroyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).

Scientific Research Applications

Liquid-Crystalline Phase Properties

The mixing properties of phosphatidylcholine and phosphatidylethanolamine in liquid-crystalline phase were explored, utilizing 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine as a fluorescent probe. This research revealed insights into the lateral mobility and domain formation of these lipid mixtures, highlighting the influence of phosphatidylethanolamine on the physical properties of lipid bilayers (Ahn & Yun, 1999).

Critical Micellar Concentration Studies

Research on the critical micellar concentration (cmc) of various phosphocholine compounds, including those with 1-O-hexadecanoyl groups, utilized a range of analytical techniques to understand the biophysical characteristics of these compounds. This study indicated the presence of these compounds as monomolecular species at concentrations typically used in biological studies (Kramp et al., 1984).

Synthesis of Polymerized Liposomes

A study described the synthesis of 1,2-bis[12-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine and its application in creating stable polymerized liposomes under mild conditions. This advancement has potential applications in biomimetic studies and drug delivery (Sadownik et al., 1986).

Biological and Toxicological Studies

A synthetic method was disclosed for 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, facilitating the study of its biological and toxicological properties. This research provides insight into the impact of arsenic-containing phosphatidylcholines in food (Guttenberger et al., 2017).

Lipid Bilayer Organization and Dynamics

The study of lipid bilayers, incorporating 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine, showed the influence of lipid headgroups on the organization and dynamics of bilayers. This research contributes to understanding how lipid composition affects the physical properties of cell membranes (Greenough & Blanchard, 2009).

properties

Molecular Formula

C34H67O10P

Molecular Weight

666.9 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-17-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1

InChI Key

JEFIPDXUAUIVAD-AJQTZOPKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)
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